Cas no 1935050-89-7 (tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate)

Tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate is a specialized bicyclo[1.1.1]pentane derivative featuring a protected amine group and a reactive ketoethyl moiety. Its rigid, strained bicyclic scaffold offers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The tert-butyl carbamate (Boc) group provides stability under a range of synthetic conditions while allowing selective deprotection when needed. The 2-oxoethyl side chain serves as a versatile handle for further functionalization, enabling applications in cross-coupling, condensation, or conjugation reactions. This compound is particularly useful in the synthesis of bioisosteres, peptidomimetics, and other structurally constrained analogs. Its well-defined reactivity profile facilitates precise modifications for targeted molecular design.
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate structure
1935050-89-7 structure
Product name:tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
CAS No:1935050-89-7
MF:C12H19NO3
Molecular Weight:225.284163713455
CID:5182412

tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
    • Carbamic acid, N-[3-(2-oxoethyl)bicyclo[1.1.1]pent-1-yl]-, 1,1-dimethylethyl ester
    • インチ: 1S/C12H19NO3/c1-10(2,3)16-9(15)13-12-6-11(7-12,8-12)4-5-14/h5H,4,6-8H2,1-3H3,(H,13,15)
    • InChIKey: IJRMZEIPIBPIDQ-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC12CC(CC=O)(C1)C2

tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1149120-1g
tert-Butyl (3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
1935050-89-7 98%
1g
¥12291 2023-02-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5858-250MG
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
1935050-89-7 95%
250MG
¥ 4,098.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5858-100MG
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
1935050-89-7 95%
100MG
¥ 2,560.00 2023-04-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00795371-250mg
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
1935050-89-7 98%
250mg
¥9401.0 2023-03-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1149120-500mg
tert-Butyl (3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
1935050-89-7 98%
500mg
¥9563 2023-02-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5858-250mg
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
1935050-89-7 95%
250mg
¥4098.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5858-500.0mg
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
1935050-89-7 95%
500.0mg
¥6831.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5858-5G
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
1935050-89-7 95%
5g
¥ 30,729.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5858-500mg
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
1935050-89-7 95%
500mg
¥6831.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5858-100.0mg
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
1935050-89-7 95%
100.0mg
¥2561.0000 2024-08-03

tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 関連文献

tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamateに関する追加情報

tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate: A Comprehensive Overview

The compound tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate, identified by the CAS number 1935050-89-7, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. Its structure, which features a bicyclic framework and a carbamate group, makes it a versatile building block for further chemical modifications.

The bicyclo[1.1.1]pentane moiety in this compound is a key structural element that contributes to its stability and reactivity. This bicyclic system is known for its rigidity and resistance to conformational changes, which are desirable properties in drug design and other applications where molecular stability is critical. The 2-oxoethyl substituent further enhances the compound's functional versatility, enabling it to participate in a wide range of chemical reactions, including nucleophilic additions and condensations.

Recent studies have highlighted the potential of this compound as a precursor for bioactive molecules. For instance, researchers have explored its use in the synthesis of novel antibiotics and anticancer agents. The tert-butyl carbamate group serves as an excellent protecting group for amino functionalities during multi-step synthesis, ensuring high yields and purity in the final product.

In terms of synthesis, this compound can be prepared via a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthetic pathway depends on the starting materials and the desired scale of production. For example, one efficient approach involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate under mild conditions, followed by subsequent functionalization to introduce the 2-oxoethyl group.

The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Density functional theory (DFT) calculations have provided insights into its electronic structure, reactivity, and interaction with biological targets. These studies have revealed that the compound exhibits favorable pharmacokinetic properties, making it a promising candidate for drug development.

Moreover, this compound has shown potential in the field of polymer chemistry as a monomer for the synthesis of novel polyurethanes and other advanced materials. Its ability to form stable covalent bonds under mild conditions makes it an attractive option for industrial applications.

In conclusion, tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate is a multifaceted compound with diverse applications across various industries. Its unique structure, combined with its reactivity and stability, positions it as a valuable tool in modern chemical research and development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1935050-89-7)tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
A1076270
Purity:99%
はかる:250mg
Price ($):1233.0